molecular formula C11H11ClF3N B12993310 (S)-2-(5-Chloro-2-(difluoromethyl)-3-fluorophenyl)pyrrolidine

(S)-2-(5-Chloro-2-(difluoromethyl)-3-fluorophenyl)pyrrolidine

Cat. No.: B12993310
M. Wt: 249.66 g/mol
InChI Key: OTHGIDQEJPZUBK-VIFPVBQESA-N
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Description

(S)-2-(5-Chloro-2-(difluoromethyl)-3-fluorophenyl)pyrrolidine is a chiral compound with significant interest in various scientific fields due to its unique chemical structure and properties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (S)-2-(5-Chloro-2-(difluoromethyl)-3-fluorophenyl)pyrrolidine typically involves the following steps:

    Starting Materials: The synthesis begins with commercially available starting materials such as 5-chloro-2-(difluoromethyl)-3-fluorobenzene and pyrrolidine.

    Halogenation: The aromatic ring undergoes halogenation to introduce the chlorine and fluorine atoms.

    Chiral Resolution: The chiral center is introduced through a resolution process, often using chiral catalysts or chiral auxiliaries to obtain the desired enantiomer.

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow chemistry and automated synthesis may be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

(S)-2-(5-Chloro-2-(difluoromethyl)-3-fluorophenyl)pyrrolidine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.

    Substitution: Nucleophilic substitution reactions can occur at the halogenated positions, often using reagents like sodium hydroxide or potassium tert-butoxide.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic conditions.

    Reduction: Hydrogen gas with palladium on carbon as a catalyst.

    Substitution: Sodium hydroxide or potassium tert-butoxide in polar aprotic solvents.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce the corresponding alcohols.

Scientific Research Applications

(S)-2-(5-Chloro-2-(difluoromethyl)-3-fluorophenyl)pyrrolidine has a wide range of scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties, including as a precursor for drug development.

    Industry: Utilized in the development of new materials with unique properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of (S)-2-(5-Chloro-2-(difluoromethyl)-3-fluorophenyl)pyrrolidine involves its interaction with specific molecular targets. The presence of halogen atoms can enhance its binding affinity to certain enzymes or receptors, leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    ®-2-(5-Chloro-2-(difluoromethyl)-3-fluorophenyl)pyrrolidine: The enantiomer of the compound with different stereochemistry.

    2-(5-Chloro-2-(trifluoromethyl)-3-fluorophenyl)pyrrolidine: A similar compound with a trifluoromethyl group instead of a difluoromethyl group.

    2-(5-Chloro-2-(difluoromethyl)-3-chlorophenyl)pyrrolidine: A compound with an additional chlorine atom on the aromatic ring.

Properties

Molecular Formula

C11H11ClF3N

Molecular Weight

249.66 g/mol

IUPAC Name

(2S)-2-[5-chloro-2-(difluoromethyl)-3-fluorophenyl]pyrrolidine

InChI

InChI=1S/C11H11ClF3N/c12-6-4-7(9-2-1-3-16-9)10(11(14)15)8(13)5-6/h4-5,9,11,16H,1-3H2/t9-/m0/s1

InChI Key

OTHGIDQEJPZUBK-VIFPVBQESA-N

Isomeric SMILES

C1C[C@H](NC1)C2=C(C(=CC(=C2)Cl)F)C(F)F

Canonical SMILES

C1CC(NC1)C2=C(C(=CC(=C2)Cl)F)C(F)F

Origin of Product

United States

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